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Compound of Interest

Compound Name: 4,4-Dimethylpentanal

Cat. No.: B3058898

This guide provides a comprehensive overview of the spectroscopic data for 4,4-
Dimethylpentanal (C7H140), a branched-chain aliphatic aldehyde. The information presented
is intended for researchers, scientists, and professionals in drug development and related
fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview

4,4-Dimethylpentanal is a colorless liquid with a molecular weight of 114.19 g/mol . Its
structure, featuring a neo-pentyl group adjacent to an aldehyde functional group, gives rise to a
distinct spectroscopic signature. This guide will detail the expected and reported data from 1H
NMR, 3C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

The H NMR spectrum of 4,4-Dimethylpentanal is characterized by distinct signals
corresponding to the different proton environments in the molecule. The aldehydic proton is
notably deshielded and appears at a characteristic downfield shift.

Table 1: *H NMR Spectroscopic Data for 4,4-Dimethylpentanal
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~9.75 Triplet (t) 1H H-1 (Aldehyde)
~2.40 Triplet (t) 2H H-2
~1.55 Triplet (t) 2H H-3
~0.90 Singlet (s) 9H H-5 (3 x CH5s)

Note: Predicted values based on typical chemical shifts for aldehydes. Actual experimental

values may vary slightly.

The 13C NMR spectrum provides information on the different carbon environments. The
carbonyl carbon of the aldehyde is a key diagnostic peak, appearing significantly downfield.

Table 2: 13C NMR Spectroscopic Data for 4,4-Dimethylpentanal

Chemical Shift (8) ppm Carbon Assignment
~202.8 C-1 (C=0)

~53.5 C-2

~42.0 C-3

~30.5 C-4

~29.5 C-5 (3 x CH3)

Note: Data sourced from available spectral databases.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 4,4-Dimethylpentanal is dominated by a strong absorption from the carbonyl group.

Table 3: Key IR Absorption Bands for 4,4-Dimethylpentanal
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Wavenumber (cm~?) Intensity Assignment

~2955 Strong C-H stretch (alkane)
~2870, ~2710 Medium C-H stretch (aldehyde)
~1725 Strong C=0 stretch (aldehyde)
~1465 Medium C-H bend (alkane)

Note: Predicted values based on typical IR frequencies for aliphatic aldehydes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4,4-Dimethylpentanal, Electron lonization (El) is a common technique.

Table 4: Major Fragments in the Mass Spectrum of 4,4-Dimethylpentanal

miz Relative Intensity (%) Possible Fragment

114 Low [M]* (Molecular lon)

57 High [CaHo]* (tert-butyl cation)
[C2H4O]* (McLafferty

44 Moderate
rearrangement)

41 Moderate [CsHs]*

29 Moderate [CHO]*

Note: Fragmentation patterns are predicted based on the structure and common fragmentation

pathways of aldehydes.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

'H and **C NMR Spectroscopy
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Obijective: To obtain high-resolution *H and *3C NMR spectra of 4,4-Dimethylpentanal.
Methodology:

o Sample Preparation: A sample of 4,4-Dimethylpentanal (typically 5-20 mg for H, 20-100
mg for 13C) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCIs) in a standard 5
mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal
standard (0 ppm).

e Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the
nucleus being observed (*H or 13C). The magnetic field is shimmed to achieve homogeneity.

o Data Acquisition:

o For 'H NMR, a standard single-pulse experiment is typically used. Key parameters include
the spectral width, acquisition time, relaxation delay, and number of scans.

o For 33C NMR, a proton-decoupled experiment is commonly performed to simplify the
spectrum to single lines for each carbon. A sufficient relaxation delay is crucial for accurate
integration, especially for quaternary carbons.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce
the spectrum. Phase and baseline corrections are applied. The chemical shifts are
referenced to the solvent peak or TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid 4,4-Dimethylpentanal.
Methodology:

e Sample Preparation: For a neat liquid sample, a single drop of 4,4-Dimethylpentanal is
placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to
form a thin film.

» Instrument Setup: A background spectrum of the empty salt plates is recorded.
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o Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the
IR spectrum is recorded. The instrument measures the interference pattern of the infrared
beam after it has passed through the sample.

o Data Processing: The interferogram is converted to a spectrum (transmittance or absorbance
vs. wavenumber) via a Fourier transform. The background spectrum is subtracted from the
sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of 4,4-Dimethylpentanal and to separate it from any
potential impurities.[2]

Methodology:

o Sample Preparation: A dilute solution of 4,4-Dimethylpentanal is prepared in a volatile
solvent (e.g., dichloromethane or hexane).

 Instrument Setup: The GC is equipped with a suitable capillary column (e.g., a non-polar or
weakly polar column). The oven temperature program, carrier gas flow rate, and injector
temperature are set. The mass spectrometer is set to scan a specific mass range (e.g., m/z
20-200).

o Data Acquisition: A small volume of the sample solution (typically 1 yL) is injected into the
GC. The components of the sample are separated based on their boiling points and
interactions with the column's stationary phase. As each component elutes from the column,
it enters the mass spectrometer, where it is ionized (typically by electron impact), and the
resulting ions are separated by their mass-to-charge ratio.

o Data Processing: The data system generates a chromatogram (detector response vs.
retention time) and a mass spectrum for each chromatographic peak.

Visualizations

The following diagram illustrates the relationship between the spectroscopic techniques and
the structural information they provide for 4,4-Dimethylpentanal.
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Caption: Spectroscopic workflow for 4,4-Dimethylpentanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3058898?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

